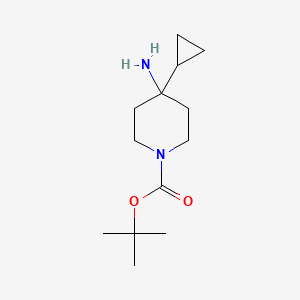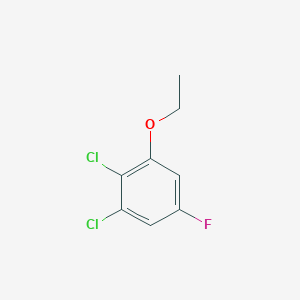
1-Fluoro-2,3-diamino-4-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-2,3-diamino-4-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of fluorine, amino, and trifluoromethoxy groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Fluoro-2,3-diamino-4-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of nitro groups to the benzene ring.
Fluorination: Substitution of hydrogen atoms with fluorine.
Amination: Reduction of nitro groups to amino groups.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group.
Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity. Specific details on the industrial synthesis of this compound are limited in publicly available literature.
Analyse Des Réactions Chimiques
1-Fluoro-2,3-diamino-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Fluoro-2,3-diamino-4-(trifluoromethoxy)benzene has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 1-Fluoro-2,3-diamino-4-(trifluoromethoxy)benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, influencing its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
1-Fluoro-2,3-diamino-4-(trifluoromethoxy)benzene can be compared with other fluorinated aromatic compounds, such as:
1-Fluoro-3-(trifluoromethoxy)benzene: Lacks amino groups, making it less reactive in certain chemical reactions.
1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene: Contains a nitro group instead of amino groups, leading to different reactivity and applications.
The presence of both amino and trifluoromethoxy groups in this compound makes it unique, offering a combination of reactivity and stability that is valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H6F4N2O |
|---|---|
Poids moléculaire |
210.13 g/mol |
Nom IUPAC |
3-fluoro-6-(trifluoromethoxy)benzene-1,2-diamine |
InChI |
InChI=1S/C7H6F4N2O/c8-3-1-2-4(6(13)5(3)12)14-7(9,10)11/h1-2H,12-13H2 |
Clé InChI |
KLGVCZGSNRHCSF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1OC(F)(F)F)N)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


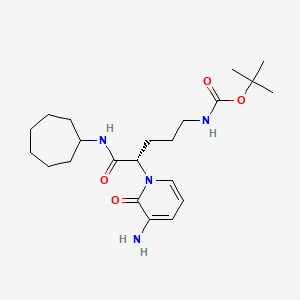
![Methyl 2-oxo-2-(5-oxo-2-(trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetate](/img/structure/B14045612.png)
![5-Methylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B14045617.png)
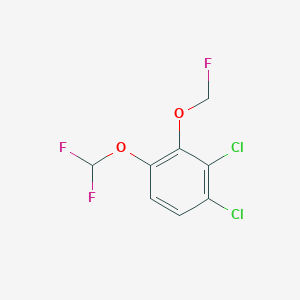

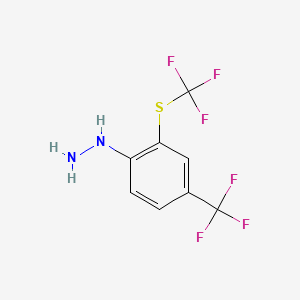

![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-](/img/structure/B14045642.png)
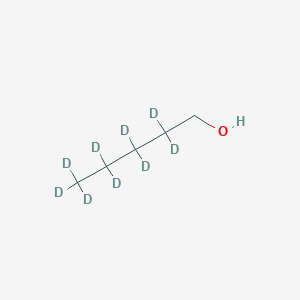


![Tert-butyl 1,1-difluoro-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B14045659.png)
